molecular formula C17H14FN3 B6347776 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine CAS No. 1354926-97-8

4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine

Cat. No. B6347776
CAS RN: 1354926-97-8
M. Wt: 279.31 g/mol
InChI Key: GHIDZONIUABNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine, also known as 4-FPMP, is a compound that has been used in numerous scientific research studies. It is a member of the pyrimidine family, and is composed of two aromatic rings with a nitrogen atom at the center. 4-FPMP has been used in a variety of studies, ranging from biochemical and physiological effects, to synthesis methods and applications.

Scientific Research Applications

4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been used in a variety of scientific research studies. It has been used in studies to investigate the mechanism of action of various enzymes, such as cytochrome P450 enzymes and monoamine oxidase B. It has also been used to study the biochemical and physiological effects of various compounds, including drugs and hormones. In addition, 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been used to study the effects of various environmental pollutants, such as heavy metals and organic compounds.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to interact with various enzymes, such as cytochrome P450 enzymes and monoamine oxidase B, resulting in the inhibition of their activity. In addition, 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is believed to interact with various receptors, such as serotonin and dopamine receptors, resulting in the modulation of their activity.
Biochemical and Physiological Effects
4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as cytochrome P450 enzymes and monoamine oxidase B. In addition, it has been shown to modulate the activity of various receptors, such as serotonin and dopamine receptors. Furthermore, 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been shown to have a variety of metabolic effects, including the inhibition of fatty acid oxidation and the stimulation of glucose uptake.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine in laboratory experiments has several advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, which makes it suitable for use in a variety of research studies. In addition, 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is relatively stable, which makes it suitable for use in long-term experiments. However, there are some limitations to its use in laboratory experiments. For example, 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is toxic in high concentrations, and its effects can be unpredictable in certain conditions.

Future Directions

The use of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine in scientific research is expected to continue to grow in the future. One of the main areas of research is the development of new synthesis methods for 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine. In addition, research is ongoing to investigate the mechanism of action of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine and its biochemical and physiological effects. Furthermore, research is ongoing to investigate the effects of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine on various environmental pollutants, such as heavy metals and organic compounds. Finally, research is ongoing to develop new applications for 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine, such as in drug development and environmental remediation.

Synthesis Methods

4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized using a variety of methods, including the Mitsunobu reaction, the Ugi reaction, and the Biginelli reaction. The Mitsunobu reaction is the most common method of synthesis, and involves the reaction of a phenol with a diazonium salt in the presence of a base. The Ugi reaction is a multicomponent reaction that involves the reaction of an aldehyde, an isocyanide, and an amine, resulting in the formation of a pyrimidine. The Biginelli reaction is a three-component reaction that involves the reaction of an aldehyde, an acid, and an amine, resulting in the formation of a pyrimidine.

properties

IUPAC Name

4-(2-fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3/c1-11-6-2-3-7-12(11)15-10-16(21-17(19)20-15)13-8-4-5-9-14(13)18/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIDZONIUABNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine

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